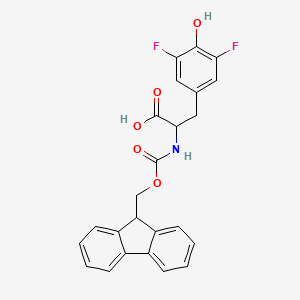
N-Fmoc-3,5-Difluoro-DL-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-3,5-Difluoro-DL-tyrosine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid tyrosine, which has been modified with two fluorine atoms at the 3 and 5 positions on the aromatic ring. This compound is used primarily in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3,5-Difluoro-DL-tyrosine typically involves the following steps:
Protection of the amino group: The amino group of 3,5-difluoro-DL-tyrosine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials and reagents are used.
Automated purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-Fmoc-3,5-Difluoro-DL-tyrosine undergoes several types of chemical reactions, including:
Substitution reactions: The fluorine atoms on the aromatic ring can be substituted with other groups under appropriate conditions.
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution reactions: Various nucleophiles can be used to substitute the fluorine atoms, often requiring a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the nucleophiles used in substitution reactions.
科学研究应用
N-Fmoc-3,5-Difluoro-DL-tyrosine has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.
Biological studies: The compound is used to study the effects of fluorinated amino acids on protein structure and function.
Medicinal chemistry: It is used in the design of novel pharmaceuticals, particularly those that require enhanced stability and bioavailability.
Material science: The compound is used in the development of new materials with specific properties imparted by the fluorine atoms.
作用机制
The mechanism of action of N-Fmoc-3,5-Difluoro-DL-tyrosine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the aromatic ring, affecting the overall structure and function of the peptide or protein. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.
相似化合物的比较
Similar Compounds
N-Fmoc-3,5-Difluoro-L-tyrosine: The L-enantiomer of the compound, used in similar applications.
N-Fmoc-3,5-Difluoro-D-tyrosine: The D-enantiomer, also used in peptide synthesis.
N-Fmoc-3,5-Difluoro-L-phenylalanine: Another fluorinated amino acid derivative used in peptide synthesis.
Uniqueness
N-Fmoc-3,5-Difluoro-DL-tyrosine is unique due to its specific fluorination pattern and the presence of the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications where fluorinated amino acids are desired.
属性
IUPAC Name |
3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOKJMQGGUHNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)





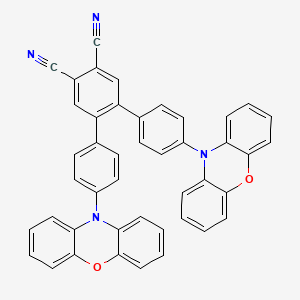

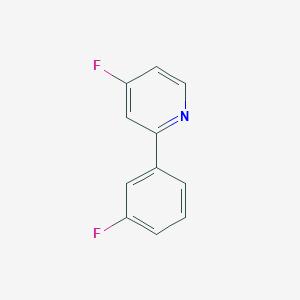
![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
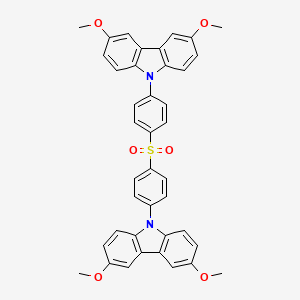
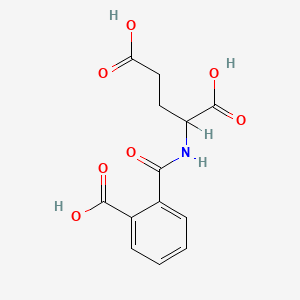
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
